4,4'-Dinitrocarbanilide-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2,3,5,6-tetradeuterio-4-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18)/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZZOKXIXNSKQD-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)NC2=C(C(=C(C(=C2[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746782 | |

| Record name | N,N'-Bis[4-nitro(~2~H_4_)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156508-87-0 | |

| Record name | N,N′-Bis(4-nitrophenyl-2,3,5,6-d4)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1156508-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis[4-nitro(~2~H_4_)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1156508-87-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 4,4'-Dinitrocarbanilide-d8

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of 4,4'-Dinitrocarbanilide-d8 (DNC-d8), a deuterated isotopologue of 4,4'-Dinitrocarbanilide (DNC). DNC is the primary marker residue for the anticoccidial agent Nicarbazin, which is used in the poultry industry.[1][2] The deuterated form, DNC-d8, serves as a critical internal standard for bioanalytical quantification by mass spectrometry (GC-MS or LC-MS) in drug metabolism and pharmacokinetic (DMPK) studies, as well as in residue analysis for food safety.[3]

Chemical Identity and Structure

This compound is a synthetic, stable isotope-labeled compound where eight hydrogen atoms on the two phenyl rings have been replaced with deuterium. This substitution results in a mass shift that allows it to be distinguished from the endogenous, non-labeled compound in analytical assays, ensuring high precision and accuracy in quantification.

Physical and Chemical Properties

The physical properties of DNC-d8 are primarily available from suppliers of analytical standards. While extensive experimental data such as melting and boiling points are not published in peer-reviewed literature for the deuterated form, the data for the parent compound can provide a close approximation. The key difference lies in the molecular weight due to the incorporation of deuterium.

Table 1: Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | 1,3-bis[4-nitro(2,3,5,6-²H₄)phenyl]urea | [4] |

| Synonyms | N,N'-Bis(p-nitrophenyl)urea-d8, DNC-d8 | [5][6] |

| CAS Number | 1156508-87-0 | [4][5][6] |

| Molecular Formula | C₁₃H₂D₈N₄O₅ | [5][6] |

| Molecular Weight | 310.29 g/mol | [4][5][6] |

| Appearance | Yellow Solid Powder | [4][5] |

| Purity | ≥98% | [4][5] |

| Isotopic Enrichment | 98 atom % D | [7][8] |

| Storage Conditions | Store at 2-8°C or -20°C, dry and dark | [4][5] |

| Stability | Stable under recommended storage conditions | [7] |

| Solubility | Soluble in DMSO (with heating) |[3] |

Table 2: Physical Properties of Non-Labeled 4,4'-Dinitrocarbanilide (for reference)

| Property | Value | Source |

|---|---|---|

| CAS Number | 587-90-6 | [9] |

| Molecular Formula | C₁₃H₁₀N₄O₅ | [10] |

| Molecular Weight | 302.24 g/mol | [9][10] |

| Melting Point | 312°C (with decomposition) | [9] |

| Solubility (at 25°C) | Water: 2 x 10⁻⁶ g/100 mLEthanol: 0.007 g/100 mLEthyl Acetate: 0.015 g/100 mLDimethyl Sulfoxide (DMSO): 0.47 g/100 mLPractically insoluble in acetone, chloroform, benzene, ether |[9] |

Experimental Protocols

Detailed, published experimental protocols for determining the physical properties of DNC-d8 are not available. However, standard methodologies used for organic compounds of this nature would be employed.

Determination of Melting Point (Capillary Method)

-

Sample Preparation: A small quantity of the crystalline DNC-d8 solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus (e.g., an oil bath or a metal block heater) equipped with a thermometer or a digital temperature sensor.

-

Heating and Observation: The apparatus is heated slowly, typically at a rate of 1-2°C per minute as the temperature approaches the expected melting point (approximated from the non-labeled compound).

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For compounds that decompose, the temperature of decomposition is noted.

Determination of Solubility

-

Equilibrium Method: To determine solubility in a specific solvent (e.g., DMSO, Ethanol), an excess amount of DNC-d8 solid is added to a known volume of the solvent in a sealed vial.

-

Sample Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation and Analysis: The saturated solution is filtered to remove undissolved solid. A precise volume of the clear supernatant is then taken and diluted.

-

Quantification: The concentration of DNC-d8 in the diluted sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS, by comparing the response to a calibration curve prepared with known concentrations of the standard. The solubility is then calculated and expressed in units such as mg/mL or g/100 mL.

Logical and Functional Relationships

As an isotopically labeled internal standard, the primary function of this compound is directly related to the quantification of its non-labeled analogue. The following diagram illustrates this fundamental relationship in a typical analytical workflow.

Caption: Relationship and workflow for DNC and its deuterated internal standard.

References

- 1. Nicarbazin | C19H18N6O6 | CID 9507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Degradation of 4,4'-Dinitrocarbanilide in Chicken Breast by Thermal Processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. xcessbio.com [xcessbio.com]

- 5. achemtek.com [achemtek.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. 4,4'-Dinitrocarbanilide [drugfuture.com]

- 10. 4,4'-Dinitrocarbanilide | C13H10N4O5 | CID 9509 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4'-Dinitrocarbanilide-d8

This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and experimental protocols for 4,4'-Dinitrocarbanilide-d8. The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled compounds.

Chemical Identity and Properties

This compound is the deuterated form of 4,4'-Dinitrocarbanilide (DNC), a key component of the anticoccidial agent nicarbazin (B1678737).[1][2] The deuterium (B1214612) labeling makes it an excellent internal standard for quantitative analysis by mass spectrometry.[3][4]

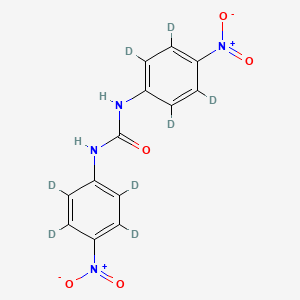

Chemical Structure:

Figure 1. Chemical structure of this compound.

The core structure consists of a central urea (B33335) group linking two d8-labeled 4-nitrophenyl rings.

Physicochemical Properties:

All quantitative data for this compound and its non-deuterated analogue are summarized in the table below for easy comparison.

| Property | This compound | 4,4'-Dinitrocarbanilide |

| Synonyms | 1,3-bis[4-nitro(2,3,5,6-²H₄)phenyl]urea, DNC-d8 | 1,3-bis(4-nitrophenyl)urea, DNC |

| CAS Number | 1156508-87-0 | 587-90-6 |

| Molecular Formula | C₁₃H₂D₈N₄O₅ | C₁₃H₁₀N₄O₅ |

| Molecular Weight | 310.29 g/mol | 302.24 g/mol |

| Appearance | Yellow Solid | Yellow needles |

| Melting Point | >300 °C | 312 °C (decomposes) |

| Solubility | DMSO (Slightly, Heated), Methanol (Slightly) | Sparingly soluble in boiling alcohol; practically insoluble in acetone, chloroform, benzene. |

| Isotopic Enrichment | ≥98 atom % D | Not Applicable |

Synthesis

Caption: A high-level conceptual workflow for the synthesis of this compound.

A common method for preparing the non-deuterated 4,4'-Dinitrocarbanilide involves the nitration of diphenylurea or the reaction of 4-nitroaniline (B120555) with a carbonyl source.[5] For the deuterated analogue, the synthesis would likely start with deuterated aniline, followed by nitration and then reaction to form the urea linkage.

Analytical Applications and Experimental Protocols

This compound is primarily used as an internal standard in the quantitative analysis of nicarbazin residues in animal tissues and feed.[3][4] Its use significantly improves the accuracy and precision of analytical methods by correcting for matrix effects and variations in sample preparation and instrument response.

Quantification of Nicarbazin in Chicken Tissues by LC-MS/MS (Adapted from AOAC Method 2013.07)

This section details the experimental protocol for the determination of nicarbazin, measured as its marker residue 4,4'-Dinitrocarbanilide (DNC), in chicken tissues using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This compound is used as the internal standard.

3.1.1. Reagents and Standards

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Dimethylformamide (DMF), and water (HPLC grade).

-

Reagents: Anhydrous sodium sulfate (B86663), Ammonium (B1175870) acetate (B1210297), Formic acid.

-

Standards: Nicarbazin reference standard, this compound (DNC-d8).

-

Mobile Phase A: 1 mL formic acid and 0.38 g ammonium acetate in 1000 mL of water.

-

Mobile Phase B: 1 mL formic acid and 0.38 g ammonium acetate in 1000 mL of methanol.

-

DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 in a 10 mL volumetric flask with DMF.

-

DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the stock solution with ACN.

-

Nicarbazin Stock Standard Solution (1000 µg/mL DNC component): Accurately weigh and dissolve the nicarbazin reference standard in DMF.

-

Nicarbazin Intermediate and Standard Curve Solutions: Prepare a series of dilutions from the stock solution with ACN to create a standard curve (e.g., 25, 50, 125, 500, 1250, and 2500 ng/mL).[3][6][7]

3.1.2. Sample Preparation and Extraction

The following diagram illustrates the workflow for sample preparation and extraction:

Caption: A detailed workflow for the extraction of DNC from chicken tissue samples.

3.1.3. LC-MS/MS Analysis

-

LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3 µm).

-

Mobile Phase Gradient: A gradient elution program using Mobile Phase A and Mobile Phase B.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions:

3.1.4. Data Analysis

Construct a linear standard curve with 1/x weighting by plotting the peak area ratio of DNC to DNC-d8 against the concentration of the standards.[3] Calculate the concentration of DNC in the samples from the standard curve, accounting for the initial sample weight and dilution factors.

Biological Context and Significance

4,4'-Dinitrocarbanilide is the biologically active component of nicarbazin, which acts as a coccidiostat by interfering with the mitochondrial metabolism in the parasite.[2] Nicarbazin is an equimolar complex of DNC and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[1] The HDP component enhances the absorption and bioavailability of the active DNC molecule.[1][2] Due to its persistence, DNC is the marker residue for monitoring nicarbazin levels in food products derived from poultry.[3] The use of the deuterated internal standard, this compound, is critical for regulatory monitoring to ensure food safety.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of nicarbazin residues in various matrices. This guide has provided a detailed overview of its chemical properties, a plausible synthetic approach, and a comprehensive experimental protocol for its application as an internal standard in LC-MS/MS analysis. The provided workflows and data tables serve as a valuable resource for researchers and analytical scientists in the field of drug and food safety analysis.

References

- 1. Nicarbazin - Wikipedia [en.wikipedia.org]

- 2. Preparation and identification of an anti-nicarbazin monoclonal antibody and its application in the agriculture and food industries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination and Identification of Nicarbazin, Measured as 4,4′-Dinitrocarbanilide (DNC), in Chicken Tissues by Liquid Chromatography With Tandem Mass Spectrometry: Final Action 2013.07 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4,4'-Dinitrocarbanilide [drugfuture.com]

- 6. scispace.com [scispace.com]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Core Characteristics of Deuterated 4,4'-Dinitrocarbanilide

for Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated 4,4'-Dinitrocarbanilide (DNC-d8) is the isotopically labeled form of 4,4'-Dinitrocarbanilide (DNC), a key component of the anticoccidial and contraceptive agent Nicarbazin (B1678737).[1][2] The replacement of hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, makes DNC-d8 an invaluable tool in analytical and research settings.[1] Its primary application lies in its use as an internal standard for the highly accurate quantification of DNC residues in various matrices, particularly in food products derived from poultry, as well as in environmental and biological samples.[1] This guide provides a comprehensive overview of the key characteristics of deuterated 4,4'-Dinitrocarbanilide, including its physicochemical properties, synthesis, analytical applications, and biological significance.

Physicochemical Properties

The incorporation of eight deuterium atoms into the 4,4'-Dinitrocarbanilide structure results in a predictable increase in its molecular weight while maintaining nearly identical chemical properties to its non-deuterated counterpart. This subtle mass difference is the cornerstone of its utility in mass spectrometry-based analytical methods.

Table 1: Physicochemical Properties of 4,4'-Dinitrocarbanilide (DNC) and Deuterated 4,4'-Dinitrocarbanilide (DNC-d8)

| Property | 4,4'-Dinitrocarbanilide (DNC) | Deuterated 4,4'-Dinitrocarbanilide (DNC-d8) |

| Chemical Name | N,N'-Bis(4-nitrophenyl)urea | 1,3-bis[4-nitro(2,3,5,6-²H₄)phenyl]urea |

| Synonyms | DNC, 4,4'-Dinitrodiphenylurea | DNC-d8, N,N'-Bis(p-nitrophenyl)urea-d8 |

| CAS Number | 587-90-6 | 1156508-87-0 |

| Molecular Formula | C₁₃H₁₀N₄O₅ | C₁₃H₂D₈N₄O₅ |

| Molecular Weight | 302.24 g/mol | 310.29 g/mol |

| Appearance | Yellow needles or solid powder | Yellow solid powder |

| Purity | ≥98% | ≥98% |

| Storage Conditions | Room temperature | 2-8°C, dry, and dark |

Synthesis of Deuterated 4,4'-Dinitrocarbanilide

While detailed proprietary synthesis methods for commercially available deuterated 4,4'-Dinitrocarbanilide are not publicly disclosed, the general principles of deuterium labeling can be applied. A plausible synthetic route would involve the use of deuterated precursors. For instance, the synthesis could be adapted from established methods for preparing the non-deuterated DNC, such as the reaction of deuterated 4-nitroaniline (B120555) with diphenyl carbonate or the nitration of deuterated diphenylurea.[3] General methods for deuteration often involve hydrogen-isotope exchange reactions on a suitable precursor molecule.[5]

Analytical Applications and Experimental Protocols

The primary and most critical application of deuterated 4,4'-Dinitrocarbanilide is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of DNC. Its near-identical chemical and physical properties to the analyte ensure that it behaves similarly during sample preparation, extraction, and chromatographic separation, thus correcting for any analyte loss and matrix effects.

Experimental Protocol: Quantification of DNC in Chicken Tissue using LC-MS/MS with DNC-d8 Internal Standard

This protocol is based on the AOAC Official Method 2013.07 for the determination of nicarbazin residues in chicken tissues.

1. Preparation of Standard Solutions:

-

DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 in a 10 mL volumetric flask with dimethylformamide (DMF).

-

DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the stock solution with acetonitrile (B52724) (ACN).

-

Nicarbazin (DNC) Stock Standard Solution (1000 µg/mL): Prepare a stock solution of Nicarbazin in DMF.

-

Nicarbazin (DNC) Intermediate Standard Solution (10 µg/mL): Perform a 100-fold dilution of the stock solution with ACN.

-

Nicarbazin Standard Curve Solutions: Prepare a series of dilutions from the intermediate standard solution with ACN to create a standard curve (e.g., 25, 50, 125, 500, 1250, and 2500 ng/mL).

2. Sample Preparation and Extraction:

-

Accurately weigh 5.00 ± 0.05 g of homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Fortify the sample with 200 µL of the 1.0 µg/mL DNC-d8 internal standard working solution.

-

Add 10 ± 1 g of anhydrous sodium sulfate (B86663) to the tissue sample.

-

Add 20 mL of ACN and mix thoroughly using a vortex mixer.

-

Centrifuge the sample at approximately 3000 rpm.

-

Decant the supernatant into a separate graduated vessel.

-

Re-extract the tissue pellet with another 20 mL of ACN and combine the supernatants.

-

Adjust the final volume of the combined extracts to 50 mL with ACN.

-

Filter the sample extract into an LC vial for analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Employ a suitable C18 reverse-phase column. The mobile phase can consist of a gradient of acetonitrile and water with a modifier like ammonium (B1175870) acetate.

-

Mass Spectrometry (MS/MS): Use a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions for both DNC and DNC-d8.

-

DNC: m/z 301 → [product ions]

-

DNC-d8: m/z 309 → [product ions]

-

-

Quantification: The concentration of DNC in the sample is determined by comparing the peak area ratio of the analyte (DNC) to the internal standard (DNC-d8) against the calibration curve prepared with matrix-matched standards.

Table 2: Method Validation Parameters for DNC Analysis in Chicken Tissues using DNC-d8

| Tissue | Relative Recovery (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |

| Muscle | 90.4 | 5.4 | 7.9 |

| Liver | 94.5 | 5.8 | 6.8 |

| Kidney | 91.5 | 5.2 | 9.0 |

| Skin with Fat | 94.5 | 8.9 | 8.9 |

Source:[6]

References

- 1. Nicarbazin - Wikipedia [en.wikipedia.org]

- 2. Nicarbazin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 3. 4,4'-Dinitrocarbanilide [drugfuture.com]

- 4. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 5. C–H deuteration of organic compounds and potential drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Degradation of 4,4'-Dinitrocarbanilide in Chicken Breast by Thermal Processing - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4,4'-Dinitrocarbanilide-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dinitrocarbanilide-d8 (DNC-d8) is the deuterated analog of 4,4'-dinitrocarbanilide (DNC), the active component of the anticoccidial drug nicarbazin (B1678737). Nicarbazin is an equimolar complex of DNC and 2-hydroxy-4,6-dimethylpyrimidine (HDP). While DNC possesses the biological activity, HDP enhances its absorption.[1] This technical guide provides an in-depth overview of the CAS number, physicochemical properties, synthesis, and experimental applications of this compound, with a focus on its role in analytical and metabolic studies.

Physicochemical Properties

This compound is a stable, isotopically labeled compound essential for use as an internal standard in quantitative analyses. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1156508-87-0 | [2] |

| Molecular Formula | C₁₃H₂D₈N₄O₅ | [3] |

| Molecular Weight | 310.29 g/mol | [2] |

| Appearance | Yellow Solid | [3] |

| Purity | ≥98% | [2][3] |

| Storage Conditions | 2-8°C, protected from light | [3] |

Synthesis

The synthesis of 4,4'-Dinitrocarbanilide (DNC) typically involves the reaction of 4-nitroaniline (B120555) with a carbonyl source like diphenyl carbonate or through the nitration of diphenylurea. A plausible synthetic route for the deuterated analog would involve using a deuterated precursor, such as 4-nitroaniline-d4, in a similar reaction.

Conceptual Synthesis Workflow:

Caption: Conceptual synthesis of this compound.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The biological activity of the non-deuterated 4,4'-Dinitrocarbanilide (DNC) stems from its ability to act as an uncoupler of oxidative phosphorylation in mitochondria. This process is central to cellular energy production.

In normal mitochondrial respiration, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating a proton gradient. This gradient drives ATP synthase to produce ATP. Uncouplers like DNC are lipophilic weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient.[4][5] This uncoupling disrupts the link between electron transport and ATP synthesis. The energy from the proton gradient is released as heat instead of being used for ATP production.[6]

Signaling Pathway of DNC as an Uncoupler:

Caption: DNC-d8 uncouples oxidative phosphorylation.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of nicarbazin (measured as DNC) in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]

Preparation of Standard Solutions

-

DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 in a 10 mL volumetric flask with N,N-dimethylformamide (DMF).

-

DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the stock solution with acetonitrile (B52724).[7]

Sample Preparation from Chicken Tissue

-

Weigh 5.00 g of homogenized tissue into a 50 mL centrifuge tube.

-

Fortify the sample with 200 µL of the 1.0 µg/mL DNC-d8 internal standard working solution.

-

Add 10 g of anhydrous sodium sulfate.

-

Add 20 mL of acetonitrile and vortex for 30 minutes.

-

Centrifuge at approximately 3000 rpm for 10 minutes.

-

Decant the supernatant.

-

Repeat the extraction of the pellet with another 20 mL of acetonitrile.

-

Combine the supernatants and adjust the final volume to 50 mL with acetonitrile.

-

Filter the extract into an LC vial for analysis.[7]

LC-MS/MS Analysis

A typical LC-MS/MS method for the analysis of DNC uses a C18 column and a gradient elution with mobile phases consisting of water and methanol (B129727) with additives like formic acid and ammonium (B1175870) acetate.[1]

Table of LC-MS/MS Parameters:

| Parameter | Typical Value |

| LC Column | C18 (e.g., 50 x 2.1 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition (DNC) | m/z 301 -> [product ion] |

| MRM Transition (DNC-d8) | m/z 309 -> [product ion] |

Experimental Workflow for Nicarbazin Residue Analysis:

Caption: Workflow for nicarbazin residue analysis using DNC-d8.

Quantitative Data

The use of DNC-d8 as an internal standard allows for accurate and precise quantification of DNC in various matrices. The following table summarizes typical validation parameters for LC-MS/MS methods.

| Parameter | Matrix | Value | Reference |

| Linearity Range | Chicken Feed | 0.1 - 100 mg/kg | [8] |

| Recovery | Chicken Muscle | 90.4% | [1] |

| Recovery | Chicken Liver | 94.5% | [1] |

| Recovery | Chicken Kidney | 91.5% | [1] |

| RSDr (Repeatability) | Chicken Muscle | 5.4% | [1] |

| RSDR (Reproducibility) | Chicken Muscle | 7.9% | [1] |

Conclusion

This compound is an indispensable tool for researchers and scientists in the fields of drug development, food safety, and veterinary medicine. Its primary application as an internal standard in LC-MS/MS methods ensures the accurate quantification of nicarbazin residues. Understanding its physicochemical properties, synthesis, and the mechanism of action of its non-deuterated counterpart as an uncoupler of oxidative phosphorylation provides a comprehensive foundation for its effective use in experimental settings. This guide serves as a foundational resource for the application of this compound in rigorous scientific investigation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. xcessbio.com [xcessbio.com]

- 3. achemtek.com [achemtek.com]

- 4. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Determination and Identification of Nicarbazin, Measured as 4,4′-Dinitrocarbanilide (DNC), in Chicken Tissues by Liquid Chromatography With Tandem Mass Spectrometry: Final Action 2013.07 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on 4,4'-Dinitrocarbanilide-d8

This guide provides comprehensive technical information on 4,4'-Dinitrocarbanilide-d8 (DNC-d8), a deuterated analog of 4,4'-Dinitrocarbanilide (DNC). It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies. DNC is the primary marker residue for the anticoccidial drug Nicarbazin (B1678737), and DNC-d8 is crucial as an internal standard for its quantitative analysis.

Physicochemical Properties

This compound is a synthetic, isotopically labeled form of DNC where eight hydrogen atoms on the phenyl rings have been replaced with deuterium. This substitution results in a higher molecular weight compared to the endogenous compound, which allows for its differentiation in mass spectrometry-based analyses.

Table 1: Comparative Physicochemical Data

| Property | This compound | 4,4'-Dinitrocarbanilide |

| Molecular Formula | C₁₃H₂D₈N₄O₅[1] | C₁₃H₁₀N₄O₅[2] |

| Molecular Weight | 310.29 g/mol [1][3][4] | 302.24 g/mol [2] |

| CAS Number | 1156508-87-0[1][3] | 587-90-6[2] |

| Appearance | Yellow Solid[1] | Yellow needles[5] |

| Purity | ≥98%[1][3] | Not specified |

| Synonyms | N,N'-Bis(p-nitrophenyl)urea-d8, DNC-d8[1] | N,N'-Bis(4-nitrophenyl)urea, DNC[2][5] |

Experimental Protocol: Quantification of 4,4'-Dinitrocarbanilide in Chicken Tissue using LC-MS/MS

The following protocol is a detailed methodology for the determination and identification of 4,4'-Dinitrocarbanilide (DNC) in chicken tissues by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), utilizing DNC-d8 as an internal standard.[6][7]

1. Preparation of Standard Solutions:

-

DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 in a 10 mL volumetric flask with dimethylformamide (DMF) and mix thoroughly.[6][7]

-

DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the DNC-d8 stock solution with acetonitrile (B52724) (ACN).[6][7]

-

Nicarbazin Stock Standard Solution (1000 µg/mL DNC): Accurately weigh the equivalent of 100.0 mg of DNC from a nicarbazin reference standard and transfer it to a 100 mL volumetric flask. Dissolve with sonication in DMF and dilute to volume.[7][8]

-

Nicarbazin Intermediate Standard Solution (10 µg/mL DNC): Perform a 100-fold dilution of the nicarbazin stock solution with ACN.[6][7]

-

Nicarbazin Standard Curve Solutions: Prepare a calibration curve by diluting the intermediate standard solution with ACN to achieve concentrations of 25, 50, 125, 500, 1250, and 2500 ng/mL.[6][7]

2. Sample Extraction:

-

Accurately weigh 5.00 ± 0.05 g of ground chicken tissue (muscle, liver, or skin with fat) into a 50 mL polypropylene (B1209903) centrifuge tube.[6]

-

Fortify the sample by adding 200 µL of the 1.0 µg/mL DNC-d8 internal standard working solution.[6]

-

Add 10 ± 1 g of anhydrous sodium sulfate (B86663) to the tube.[6]

-

Extract the tissue twice with ACN.[6]

-

Combine, filter, and dilute the extracts as needed for LC-MS/MS analysis.[6]

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column Temperature: 30°C

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Mobile Phase A: Water with 1.0 mL formic acid and 0.38 g ammonium (B1175870) acetate (B1210297) per 1000 mL.

-

Mobile Phase B: Methanol with 1.0 mL formic acid and 0.38 g ammonium acetate per 1000 mL.

-

-

Mass Spectrometry (MS/MS) Conditions:

Logical Pathway: From Nicarbazin Administration to DNC Degradation Product

The following diagram illustrates the progression from the administration of the anticoccidial drug Nicarbazin to poultry, its metabolism leaving 4,4'-Dinitrocarbanilide (DNC) as a residue, and the subsequent degradation of this residue into p-nitroaniline upon thermal processing of the meat.

This pathway highlights that the diphenylurea 4,4'-dinitrocarbanilide (DNC) is the residue of concern found in the edible tissues of broilers that have been fed diets containing nicarbazin.[9] Subsequent thermal processing of chicken meat containing DNC can lead to the formation of p-nitroaniline.[9] The presence of p-nitroaniline has been confirmed in DNC-containing chicken breast fillets subjected to various cooking methods.[9]

References

- 1. achemtek.com [achemtek.com]

- 2. 4,4'-Dinitrocarbanilide | C13H10N4O5 | CID 9509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. xcessbio.com [xcessbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4,4'-Dinitrocarbanilide [drugfuture.com]

- 6. Determination and Identification of Nicarbazin, Measured as 4,4′-Dinitrocarbanilide (DNC), in Chicken Tissues by Liquid Chromatography With Tandem Mass Spectrometry: Final Action 2013.07 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Detection of p-Nitroaniline Released from Degradation of 4,4'-Dinitrocarbanilide in Chicken Breast during Thermal Processing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isotopic Labeling Studies with 4,4'-Dinitrocarbanilide-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 4,4'-Dinitrocarbanilide-d8 (DNC-d8) in isotopic labeling studies. The focus is on the metabolic fate and quantitative analysis of its non-deuterated analogue, 4,4'-Dinitrocarbanilide (DNC), the active component of the anticoccidial drug Nicarbazin. This document details the mechanism of action, metabolic pathways, and established analytical methodologies, offering a valuable resource for researchers in drug metabolism, food safety, and veterinary science.

Introduction to 4,4'-Dinitrocarbanilide and its Deuterated Analog

4,4'-Dinitrocarbanilide (DNC) is the biologically active component of Nicarbazin, a widely used veterinary drug for the prevention of coccidiosis in poultry.[1] Nicarbazin itself is an equimolar complex of DNC and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[2] While DNC provides the therapeutic effect, HDP enhances its absorption in the gastrointestinal tract.[2][3]

The deuterated analog, this compound (DNC-d8), serves as an ideal internal standard for quantitative bioanalytical studies. Its chemical properties are nearly identical to those of DNC, but its increased mass allows for clear differentiation in mass spectrometry-based assays. This makes DNC-d8 an invaluable tool for accurately determining the concentration of DNC residues in various biological matrices, such as animal tissues and eggs.

Physicochemical Properties

A summary of the key physicochemical properties of DNC and its deuterated form is presented below.

| Property | 4,4'-Dinitrocarbanilide (DNC) | This compound (DNC-d8) |

| Synonyms | N,N'-Bis(4-nitrophenyl)urea, 4,4'-Dinitrodiphenylurea | N,N'-Bis(p-nitrophenyl)urea-d8, DNC-d8 |

| CAS Number | 587-90-6 | 1156508-87-0 |

| Molecular Formula | C13H10N4O5 | C13H2D8N4O5 |

| Molecular Weight | 302.24 g/mol | 310.29 g/mol |

| Appearance | Yellow needles | Yellow solid |

| Melting Point | 312°C (decomposes) | Not available |

| Solubility | Practically insoluble in water; sparingly soluble in boiling alcohol.[4] | Not available |

Metabolic Fate of Nicarbazin

Upon oral administration, Nicarbazin dissociates into its two components, DNC and HDP.[2][3] These components are absorbed and follow different metabolic and excretory pathways.[2][3]

-

4,4'-Dinitrocarbanilide (DNC): This is the more persistent residue and is primarily excreted in the feces.[3] DNC tends to accumulate in the liver and kidneys of poultry more so than in muscle, skin, or fat.[5]

-

2-hydroxy-4,6-dimethylpyrimidine (HDP): This component is absorbed and rapidly eliminated, mainly through the urine.[2][3]

The differential metabolism and excretion of DNC and HDP are crucial for understanding the residue profile of Nicarbazin in food-producing animals.

Mechanism of Action

The primary mode of action of Nicarbazin, through its DNC component, involves the disruption of egg formation in birds. Specifically, DNC interferes with the formation of the vitelline membrane, which separates the egg yolk from the egg white.[1][3][6] This interference is thought to be related to altered cholesterol metabolism.[1][6] The result is a porous vitelline membrane, leading to a mottled appearance of the yolk and increased embryo mortality within the first seven days of development.[2][6]

Nicarbazin has also been shown to affect eggshell pigmentation in brown-egg laying hens by reducing the synthesis of protoporphyrin IX, a key pigment.[7]

Quantitative Data Presentation

The use of DNC-d8 as an internal standard has enabled the accurate quantification of DNC in various matrices. Below are tables summarizing key quantitative findings from studies on DNC.

Table 1: Recovery of DNC from Fortified Chicken Tissues using LC-MS/MS

| Tissue | Relative Recovery (%) | Relative Standard Deviation of Repeatability (RSDr) (%) | Relative Standard Deviation of Reproducibility (RSDR) (%) |

| Muscle | 90.4 | 5.4 | 7.9 |

| Liver | 94.5 | 5.8 | 6.8 |

| Kidney | 91.5 | 5.2 | 9.0 |

| Skin with Fat | 94.5 | 8.9 | 8.9 |

| Data from AOAC Method 2013.07 validation studies.[8] |

Table 2: Degradation of DNC in Chicken Breast under Different Cooking Methods

| Cooking Method | Maximum Degradation (%) | Time to Maximum Degradation |

| Boiling | 69 | 10 minutes |

| Grilling | 55 (average) | 30 minutes |

| Microwaving | 55 (average) | 2 minutes |

| Frying | 55 (average) | Not specified |

| Roasting | Not specified | Not specified |

| Data from a study on thermal processing of DNC-containing chicken breast.[9][10] |

Table 3: Concentration of p-Nitroaniline (p-NA) from DNC Degradation during Cooking

| Cooking Method | p-NA Concentration (µg/kg) |

| Grilling | 326.3 |

| Frying | 640.0 |

| Roasting | 456.9 |

| Data from a study on the thermal degradation products of DNC.[11] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of DNC-d8 and the analysis of DNC in biological samples.

Synthesis of this compound

Materials:

-

4-nitroaniline-d4

-

Phosgene (B1210022) (or a safer equivalent like triphosgene (B27547) or diphenyl carbonate)

-

Anhydrous, non-protic solvent (e.g., toluene, chlorobenzene)

-

Base (e.g., pyridine, triethylamine)

Procedure (Hypothetical):

-

Dissolve 4-nitroaniline-d4 in the chosen anhydrous solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Slowly add a solution of phosgene or its equivalent to the reaction mixture while stirring. The reaction is typically carried out at an elevated temperature.

-

If necessary, a base can be added to scavenge the HCl produced during the reaction.

-

After the addition is complete, continue to heat the mixture for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the product with a suitable solvent to remove any unreacted starting materials and byproducts.

-

Dry the final product, this compound, under vacuum.

Note: This is a generalized and hypothetical procedure. The synthesis of DNC-d8 should be performed by experienced chemists in a well-equipped laboratory, with appropriate safety precautions, especially when handling toxic reagents like phosgene.

Analysis of DNC in Chicken Tissues using LC-MS/MS with DNC-d8 Internal Standard (Based on AOAC Method 2013.07)

This method is applicable for the determination and identification of DNC in chicken liver, kidney, muscle, skin with adhering fat, and eggs.[12][13]

Materials and Reagents:

-

Acetonitrile (B52724) (ACN)

-

Anhydrous sodium sulfate (B86663)

-

DNC analytical standard

-

DNC-d8 internal standard solution (e.g., 1.0 µg/mL in ACN)

-

50 mL conical polypropylene (B1209903) centrifuge tubes

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

LC-MS/MS system

Sample Preparation:

-

Weigh 5.0 g of homogenized tissue (1.0 g for kidney) into a 50 mL centrifuge tube.

-

Fortify the sample with a known amount of DNC-d8 internal standard solution (e.g., 200 µL of 1.0 µg/mL).

-

Add 10 g of anhydrous sodium sulfate (2.0 g for kidney).

-

Add 20 mL of acetonitrile.

-

Shake vigorously for 10 minutes.

-

Centrifuge at ≥ 4000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Repeat the extraction of the pellet with another 20 mL of acetonitrile.

-

Combine the supernatants.

-

Filter an aliquot of the combined extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions (Example):

-

LC Column: A suitable reversed-phase column (e.g., C18)

-

Mobile Phase: Gradient elution with water and acetonitrile (both may contain a small amount of formic acid or ammonium (B1175870) formate)

-

Injection Volume: 5-20 µL

-

Mass Spectrometer: Triple quadrupole

-

Ionization Mode: Negative ion electrospray (ESI-)

-

MRM Transitions:

-

DNC: m/z 301.0 → 136.7 (quantifier), m/z 301.0 → 106.9 (qualifier)

-

DNC-d8: m/z 308.7 → 140.6

-

Quantification: The concentration of DNC in the sample is determined by comparing the peak area ratio of the DNC quantifier ion to the DNC-d8 internal standard ion against a calibration curve prepared with known concentrations of DNC and a constant concentration of DNC-d8.

References

- 1. Nicarbazin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 2. Nicarbazin - Wikipedia [en.wikipedia.org]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. 4,4'-Dinitrocarbanilide [drugfuture.com]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. Nicarbazin | C19H18N6O6 | CID 9507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Degradation of 4,4'-Dinitrocarbanilide in Chicken Breast by Thermal Processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection of p-Nitroaniline Released from Degradation of 4,4'-Dinitrocarbanilide in Chicken Breast during Thermal Processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination and confirmation of nicarbazin, measured as 4,4-dinitrocarbanilide (DNC), in chicken tissues by liquid chromatography with tandem mass spectrometry: First Action 2013.07 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 4,4'-Dinitrocarbanilide-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing literature on 4,4'-Dinitrocarbanilide-d8 (DNC-d8), a deuterated analog of a key component of the veterinary drug Nicarbazin. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, properties, and applications, particularly its role as an internal standard in analytical methodologies.

Introduction

This compound (DNC-d8) is the isotopically labeled form of 4,4'-Dinitrocarbanilide (DNC). DNC is the biologically active component of Nicarbazin, a widely used coccidiostat in the poultry industry.[1] Due to its chemical stability and mass shift compared to the native compound, DNC-d8 serves as an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its use significantly improves the accuracy and precision of methods for detecting and quantifying Nicarbazin residues in various matrices, including animal tissues and feed.

Physicochemical Properties

The physical and chemical properties of DNC-d8 are crucial for its application as an analytical standard. The following tables summarize the key properties of both DNC-d8 and its non-deuterated counterpart, 4,4'-Dinitrocarbanilide (DNC).

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1,3-bis[4-nitro(2,3,5,6-²H₄)phenyl]urea | [3] |

| Synonyms | N,N'-Bis(p-nitrophenyl)urea-d8, DNC-d8 | [4] |

| CAS Number | 1156508-87-0 | [3][4] |

| Molecular Formula | C₁₃H₂D₈N₄O₅ | [4] |

| Molecular Weight | 310.29 g/mol | [3][4][5][6] |

| Appearance | Yellow Solid | [3][4] |

| Purity | ≥98% | [3][4] |

| Storage Conditions | 2-8°C | [4] |

Table 2: Physicochemical Properties of 4,4'-Dinitrocarbanilide (Non-Deuterated)

| Property | Value | Reference |

| CAS Number | 587-90-6 | [7][8] |

| Molecular Formula | C₁₃H₁₀N₄O₅ | [7][8] |

| Molecular Weight | 302.24 g/mol | [7][8] |

| Melting Point | 312°C (decomposes) | [7] |

| Solubility in Water | 2 x 10⁻⁶ g/100 mL at 25°C | [7] |

| Solubility in Ethanol (B145695) | 0.007 g/100 mL at 25°C | [7] |

| Solubility in Ethyl Acetate (B1210297) | 0.015 g/100 mL at 25°C | [7] |

| Solubility in DMSO | 0.47 g/100 mL at 25°C | [7] |

Synthesis of this compound

While specific, detailed synthesis protocols for commercially available this compound are often proprietary, a plausible synthetic route can be derived from the known synthesis of the non-deuterated analog and general deuteration techniques. The synthesis of 4,4'-Dinitrocarbanilide involves the reaction of 4-nitroaniline (B120555) with a carbonyl source.[7] For the deuterated version, the key starting material would be deuterated 4-nitroaniline (4-nitroaniline-d4).

A general approach for the synthesis is outlined below:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve deuterated 4-nitroaniline (4-nitroaniline-2,3,5,6-d4) in a suitable high-boiling point solvent (e.g., pyridine (B92270) or dichlorobenzene).

-

Reagent Addition: Slowly add a solution of a phosgene equivalent, such as triphosgene or diphenyl carbonate, to the reaction mixture at an elevated temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Purification: Upon completion, cool the reaction mixture and isolate the crude product by filtration. Purify the crude this compound by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield a yellow solid.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), mass spectrometry (to confirm the molecular weight and isotopic enrichment), and HPLC (to determine purity).

Metabolism of Nicarbazin

Nicarbazin, the parent compound of DNC, undergoes dissociation into its two components, 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP), in the gastrointestinal tract.[1] These two components follow different metabolic and excretory pathways. The understanding of this differential metabolism is critical for residue analysis.

Caption: Metabolic pathway of Nicarbazin.

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard for the quantitative analysis of Nicarbazin residues in various biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for matrix effects and variations in sample preparation and instrument response.

Quantification of Nicarbazin in Chicken Tissues by LC-MS/MS

A widely adopted method for the determination of Nicarbazin residues involves extraction from tissues followed by analysis using LC-MS/MS with DNC-d8 as an internal standard.

Caption: Analytical workflow for DNC in tissues.

Detailed Experimental Protocol:

-

Sample Preparation:

-

Weigh a homogenized tissue sample (e.g., 5 g of muscle or liver) into a centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

-

Add an extraction solvent, typically acetonitrile (e.g., 20 mL).

-

Homogenize the sample using a high-speed blender or vortex mixer.

-

Centrifuge the sample to separate the solid and liquid phases.

-

Collect the supernatant (the acetonitrile extract).

-

Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate to improve ionization.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly employed.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both DNC and DNC-d8 to ensure selectivity and sensitivity.

-

DNC: m/z 301.1 → 179.0

-

DNC-d8: m/z 309.1 → 183.0

-

-

Data Analysis: The concentration of DNC in the sample is determined by comparing the peak area ratio of DNC to DNC-d8 against a calibration curve prepared with known concentrations of DNC and a constant concentration of DNC-d8.

-

-

Table 3: Method Validation Data for Nicarbazin (as DNC) in Chicken Tissues using DNC-d8

| Tissue | Fortification Level (ng/g) | Mean Recovery (%) | RSD (%) |

| Muscle | 100 | 95.2 | 5.8 |

| 500 | 97.1 | 4.2 | |

| 1000 | 96.5 | 3.9 | |

| Liver | 100 | 92.8 | 6.5 |

| 500 | 94.5 | 5.1 | |

| 1000 | 93.9 | 4.8 | |

| Kidney | 100 | 96.1 | 5.3 |

| 500 | 98.2 | 3.7 | |

| 1000 | 97.4 | 3.1 |

Note: The data in this table is representative and may vary depending on the specific laboratory and method conditions.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Nicarbazin residues in various matrices. Its use as an internal standard in LC-MS/MS methods addresses the challenges of matrix effects and ensures high-quality data for regulatory compliance, food safety, and pharmacokinetic studies. This technical guide has provided a comprehensive overview of the synthesis, properties, metabolism, and analytical applications of DNC-d8, serving as a valuable resource for the scientific community. The detailed protocols and data presented herein should aid researchers in the development and validation of robust analytical methods.

References

- 1. Preparation and identification of an anti-nicarbazin monoclonal antibody and its application in the agriculture and food industries - Shen - Annals of Translational Medicine [atm.amegroups.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. xcessbio.com [xcessbio.com]

- 4. achemtek.com [achemtek.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. N,N′-Bis(4-nitrophenyl)urea-d8 - 4,4′-Dinitrocarbanilide-d8 [sigmaaldrich.com]

- 7. 4,4'-Dinitrocarbanilide [drugfuture.com]

- 8. 4,4'-Dinitrocarbanilide | C13H10N4O5 | CID 9509 - PubChem [pubchem.ncbi.nlm.nih.gov]

Understanding the Stability of 4,4'-Dinitrocarbanilide-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4,4'-Dinitrocarbanilide-d8 (DNC-d8), a critical internal standard used in the quantitative analysis of nicarbazin (B1678737) residues in various matrices. Understanding the stability of DNC-d8 is paramount for ensuring the accuracy and reliability of analytical data in research and drug development.

Core Stability Profile

This compound is a deuterated analog of 4,4'-Dinitrocarbanilide (DNC), the primary marker residue of the veterinary drug nicarbazin. As an internal standard, its stability is presumed to be comparable to its non-deuterated counterpart under analytical conditions. The primary degradation pathway for DNC, and likely for DNC-d8, involves the cleavage of the carbanilide (B493258) bond, particularly under thermal stress, to form p-nitroaniline (p-NA).[1][2]

Storage and Handling Recommendations

Proper storage is crucial for maintaining the integrity of DNC-d8. The following storage conditions are recommended based on available data.

| Form | Storage Temperature | Duration | Light Conditions |

| Solid Powder | -20°C | ≥ 12 months | Dark |

| Stock Solution (in DMF) | Room Temperature | 3 months | Protected from light |

| Stock Solution | 0 - 4°C | 1 month | Not specified |

| Standard Solutions | Room Temperature | 14 days | Protected from light |

Data compiled from multiple sources.[3][4]

Experimental Protocols

While specific stability-indicating assay protocols for DNC-d8 are not extensively published, its use as an internal standard in various validated analytical methods provides insight into its stability under those experimental conditions. The following is a generalized workflow for the analysis of DNC in tissue samples using DNC-d8 as an internal standard, which inherently demonstrates its stability throughout the procedure.

General Analytical Workflow for DNC Quantification using DNC-d8

This workflow outlines the key steps where the stability of DNC-d8 is essential for accurate quantification of the target analyte.

Caption: Workflow for DNC analysis using DNC-d8.

Degradation Pathway

The primary degradation pathway of DNC, particularly under thermal stress, involves the hydrolysis of the urea (B33335) linkage, leading to the formation of p-nitroaniline (p-NA).[1][2][5] Given the structural similarity, DNC-d8 is expected to follow the same degradation pathway.

Caption: Postulated degradation of DNC-d8.

Note: The degradation of DNC has been studied in chicken meat during various cooking methods, including boiling, grilling, frying, and roasting.[1][5] These studies indicate that thermal processing can lead to the formation of p-NA. While these studies were conducted on the non-deuterated DNC, they provide the most relevant model for the potential degradation of DNC-d8 under similar conditions.

Quantitative Data

Conclusion

This compound demonstrates sufficient stability for its intended use as an internal standard in analytical testing when stored and handled correctly. Its stability profile is closely mirrored by its non-deuterated analog, DNC. The primary degradation product under thermal stress is p-nitroaniline. For researchers and drug development professionals, adherence to recommended storage conditions is critical to ensure the integrity of the standard and the accuracy of analytical results. Further studies are warranted to fully characterize the stability of DNC-d8 under a broader range of environmental conditions.

References

- 1. Detection of p-Nitroaniline Released from Degradation of 4,4'-Dinitrocarbanilide in Chicken Breast during Thermal Processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination and Identification of Nicarbazin, Measured as 4,4′-Dinitrocarbanilide (DNC), in Chicken Tissues by Liquid Chromatography With Tandem Mass Spectrometry: Final Action 2013.07 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xcessbio.com [xcessbio.com]

- 5. Degradation of 4,4'-Dinitrocarbanilide in Chicken Breast by Thermal Processing - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 4,4'-Dinitrocarbanilide-d8 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis by mass spectrometry, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reproducible results.[1][2] Deuterated internal standards, which are chemically identical to the analyte but have a higher mass due to the replacement of hydrogen atoms with deuterium, are considered the gold standard.[1] They co-elute with the analyte of interest, experiencing similar ionization suppression or enhancement effects and variability during sample preparation and injection, thus providing reliable correction.[1][3]

This document provides detailed application notes and protocols for the use of 4,4'-Dinitrocarbanilide-d8 (DNC-d8) as an internal standard for the quantification of 4,4'-Dinitrocarbanilide (DNC), the marker residue of the coccidiostat nicarbazin (B1678737), in various biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). DNC is the active component of the antifertility agent nicarbazin and is also used for the prevention of coccidiosis in broiler chickens.[4][5] The protocols outlined below are based on validated methods and provide a framework for accurate and robust quantification of DNC.[6][7][8]

Principle of the Method

The quantitative analysis of DNC is performed by adding a known amount of the deuterated internal standard, DNC-d8, to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[9] The samples are then subjected to an extraction procedure to isolate the analyte and the internal standard from the matrix. The extracts are subsequently analyzed by LC-MS/MS. Quantification is based on the ratio of the peak area of the analyte (DNC) to the peak area of the internal standard (DNC-d8). This ratio is proportional to the concentration of the analyte and is used to construct a calibration curve from which the concentration in unknown samples can be determined. This approach effectively compensates for variations in sample extraction efficiency, injection volume, and matrix effects.[2]

Experimental Protocols

Materials and Reagents

-

4,4'-Dinitrocarbanilide (DNC) reference standard

-

This compound (DNC-d8) internal standard

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ammonium acetate (B1210297) (NH₄OAc), LC-MS grade

-

Anhydrous sodium sulfate (B86663)

-

Dimethylformamide (DMF)

-

50 mL conical polypropylene (B1209903) centrifuge tubes

-

Syringe filters (e.g., 0.22 µm)

-

LC vials

Preparation of Standard and Internal Standard Solutions

a. DNC Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of DNC reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with DMF.[7]

b. DNC Intermediate Standard Solution (10 µg/mL): Perform a 100-fold dilution of the DNC stock standard solution with acetonitrile.[7][10]

c. DNC Calibration Curve Solutions (e.g., 25, 50, 125, 500, 1250, and 2500 ng/mL): Prepare a series of dilutions from the DNC intermediate standard solution with acetonitrile to achieve the desired concentrations for the calibration curve.[7][10]

d. DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 standard in a 10 mL volumetric flask with DMF.[7][10]

e. DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the DNC-d8 stock solution with acetonitrile.[7][10]

Sample Preparation (Example for Chicken Tissue)

This protocol is adapted from validated methods for the analysis of DNC in chicken tissues.[7][8]

-

Accurately weigh 5.00 ± 0.05 g of homogenized tissue sample into a 50 mL conical polypropylene centrifuge tube.[7]

-

Fortify the sample with a known volume (e.g., 200 µL) of the 1.0 µg/mL DNC-d8 internal standard working solution.[7]

-

Add 10 ± 1 g of anhydrous sodium sulfate to the tissue sample.[7]

-

Add 20 mL of acetonitrile to the tube.

-

Homogenize the sample for 1-2 minutes.

-

Centrifuge the sample at approximately 3000 rpm for 10 minutes.[11]

-

Decant the supernatant into a clean tube.

-

Re-extract the tissue pellet with another 20 mL of acetonitrile, homogenize, and centrifuge as before.

-

Combine the supernatants.[11]

-

Adjust the final volume of the combined extract to 50 mL with acetonitrile.[11]

-

Filter the extract through a 0.22 µm syringe filter into an LC vial for analysis.[11]

LC-MS/MS Instrumental Analysis

The following are typical LC-MS/MS parameters and can be optimized for the specific instrumentation used.

a. Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |

| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Acetate |

| Flow Rate | 0.4 - 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Gradient | A typical gradient starts with a high percentage of mobile phase A, ramps up to a high percentage of mobile phase B to elute the analytes, holds for a period, and then returns to the initial conditions for re-equilibration. |

b. Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| DNC Transition (Quantifier) | m/z 301.0 → 137.1[12] |

| DNC Transition (Qualifier) | m/z 301.0 → 107.2[12] |

| DNC-d8 Transition | m/z 309.0 → 141.2[6][12] |

| Collision Energy | Optimized for each transition |

| Source Temperature | e.g., 261 °C[12] |

| Capillary Temperature | e.g., 360 °C[12] |

Data Presentation and Method Performance

The following tables summarize typical quantitative data obtained from validated methods for DNC analysis using DNC-d8 as an internal standard.

Table 1: Calibration Curve Parameters

| Matrix | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Chicken Liver | 0.5 - 50 | Weighted (1/x) Linear | > 0.995[13] |

| Chicken Muscle | 0.5 - 50 | Weighted (1/x) Linear | > 0.99 |

| Animal Feed | 0.1 - 100 mg/kg | Linear | > 0.999[6] |

Table 2: Accuracy and Precision Data in Chicken Liver

| Fortification Level (ng/g) | Mean Recovery (%) | RSDr (%) | RSDR (%) |

| 100 | 93 - 99[8] | < 10 | < 15 |

| 400 | 93 - 99[8] | < 10 | < 15 |

| 8000 | 93 - 99[8] | < 10 | < 15 |

RSDr: Repeatability Relative Standard Deviation; RSDR: Reproducibility Relative Standard Deviation

Table 3: Method Detection and Quantitation Limits

| Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

| Chicken Tissues | < 3.0 ng/g[8] | 20 ng/g[8] |

| Animal Feed | - | 0.1 mg/kg[6] |

Visualizations

Caption: Experimental workflow for the quantification of DNC using DNC-d8 internal standard.

Caption: Logical relationship for internal standard-based quantification.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. nebiolab.com [nebiolab.com]

- 3. texilajournal.com [texilajournal.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Determination of 4,4'-dinitrocarbanilide (DNC), the active component of the antifertility agent nicarbazin, in chicken, duck, and goose plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination and Identification of Nicarbazin, Measured as 4,4′-Dinitrocarbanilide (DNC), in Chicken Tissues by Liquid Chromatography With Tandem Mass Spectrometry: Final Action 2013.07 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination and confirmation of nicarbazin, measured as 4,4-dinitrocarbanilide (DNC), in chicken tissues by liquid chromatography with tandem mass spectrometry: First Action 2013.07 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. academic.oup.com [academic.oup.com]

- 11. scispace.com [scispace.com]

- 12. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 13. researchgate.net [researchgate.net]

Application of 4,4'-Dinitrocarbanilide-d8 in Pharmacokinetic Analysis: A Detailed Guide

Introduction

4,4'-Dinitrocarbanilide-d8 (DNC-d8) is the deuterated form of 4,4'-Dinitrocarbanilide (DNC), the persistent marker residue of the anticoccidial drug Nicarbazin (B1678737).[1][2] Due to its structural similarity and distinct mass from the non-deuterated DNC, DNC-d8 serves as an ideal internal standard in bioanalytical methods for the accurate quantification of Nicarbazin residues in pharmacokinetic studies.[3][4] The use of a stable isotope-labeled internal standard like DNC-d8 is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability and accuracy of pharmacokinetic data. This document provides detailed application notes and protocols for the use of DNC-d8 in the pharmacokinetic analysis of DNC in biological matrices, primarily focusing on poultry tissues as a model.

Application Notes

The primary application of this compound in pharmacokinetic analysis is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][5] This approach is exemplified in the internationally recognized AOAC Official Method 2013.07 for the determination of Nicarbazin residues in chicken tissues.[1][6][7]

The rationale for using DNC-d8 as an internal standard lies in its chemical and physical properties being nearly identical to the analyte of interest, DNC. This ensures that it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the native DNC by a mass spectrometer. This allows for precise quantification by calculating the ratio of the analyte signal to the internal standard signal, which compensates for any losses during sample preparation and variations in instrument response.

Pharmacokinetic studies of Nicarbazin are crucial for determining its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs appropriate dosage regimens and withdrawal periods in food-producing animals to ensure food safety. Accurate quantification of DNC, the marker residue, is central to these studies.

Experimental Protocols

The following protocols are based on established and validated methods, such as AOAC Method 2013.07, for the analysis of DNC in poultry tissues using DNC-d8 as an internal standard.

Preparation of Standard Solutions

a. DNC-d8 Internal Standard Stock Solution (1.0 mg/mL):

-

Accurately weigh 10 mg of DNC-d8 standard.

-

Dissolve the standard in a 10 mL volumetric flask using N,N-Dimethylformamide (DMF).

b. DNC-d8 Internal Standard Working Solution (1.0 µg/mL):

-

Perform a 1000-fold dilution of the DNC-d8 stock solution with acetonitrile (B52724) (ACN).[1][5]

c. Nicarbazin (DNC) Stock Standard Solution (1000 µg/mL DNC component):

-

Accurately weigh an amount of Nicarbazin reference standard equivalent to 100.0 mg of DNC, compensating for purity.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve with sonication in DMF and dilute to volume with DMF. Mix thoroughly.[1][5]

d. Nicarbazin (DNC) Intermediate Standard Solution (10 µg/mL DNC component):

e. Nicarbazin Standard Curve Solutions:

-

Prepare a series of standard solutions by diluting the intermediate standard solution with ACN to achieve concentrations ranging from 25 to 2500 ng/mL.[1][5]

Sample Preparation (Chicken Tissue)

a. Extraction:

-

Accurately weigh 5.00 ± 0.05 g of homogenized tissue (muscle, liver, skin with fat) or 1.00 ± 0.05 g for kidney into a 50 mL polypropylene (B1209903) centrifuge tube.[5]

-

Fortify the sample with a known amount of the DNC-d8 internal standard working solution (e.g., 200 µL of 1.0 µg/mL DNC-d8 for a 5g sample).[5]

-

Add 10 ± 1 g of anhydrous sodium sulfate (B86663) (2.0 ± 0.2 g for kidney) and mix to create a crumbly paste.[5]

-

Add 20 mL of ACN and vortex for 30 minutes.[5]

-

Centrifuge at approximately 3000 rpm for 10 minutes.[5]

-

Decant the supernatant into a separate tube.

-

Re-extract the tissue pellet with another 20 mL of ACN, vortex, and centrifuge as before.

-

Combine the supernatants.[5]

b. Preparation for LC-MS/MS Analysis:

-

Adjust the final volume of the combined supernatant to 50 mL with ACN and mix thoroughly.[5]

-

Filter the extract through a 0.45 µm PTFE filter into an LC vial for analysis.[1]

LC-MS/MS Analysis

a. Chromatographic Conditions (Example):

-

Column: Aqueous C18, 3 µm, 2.1 x 50 mm[1]

-

Mobile Phase A: Water with 0.1% formic acid and 0.38 g/L ammonium (B1175870) acetate[1][5]

-

Mobile Phase B: Methanol with 0.1% formic acid and 0.38 g/L ammonium acetate[1][5]

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

b. Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

Data Analysis and Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of DNC to the peak area of DNC-d8 against the concentration of the DNC standards.

-

Use a weighted (1/x) linear regression for the calibration curve.[5]

-

Calculate the concentration of DNC in the samples using the regression equation from the calibration curve.

Data Presentation

The use of DNC-d8 as an internal standard allows for the generation of high-quality data for pharmacokinetic analysis. Key parameters obtained from such studies are summarized below.

Table 1: Method Validation Data for DNC Analysis in Chicken Tissues using DNC-d8 Internal Standard (Based on AOAC 2013.07)

| Tissue Type | Relative Recovery (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |

| Muscle | 90.4% | 5.4% | 7.9% |

| Liver | 94.5% | 5.8% | 6.8% |

| Kidney | 91.5% | 5.2% | 9.0% |

| Skin with Fat | 94.5% | 8.9% | 8.9% |

| Data sourced from studies supporting AOAC Method 2013.07.[1][6] |

Table 2: Example Pharmacokinetic Parameters of DNC in Avian Species

| Species | Peak Plasma Concentration (Cmax) (µg/mL) | Time to Peak Concentration (Tmax) (days) | Plasma Half-life (t1/2) (days) |

| Chicken | 2.87 ± 0.15 | 6 | 1.43 |

| Mallard | 2.39 ± 0.15 | 8 | 0.72 |

| Canada Goose | 1.53 ± 0.15 | 8 | 1.26 |

| Data from a comparative study on Nicarbazin absorption.[9] |

Visualizations

The following diagrams illustrate the workflow and rationale for using DNC-d8 in pharmacokinetic analysis.

Caption: Workflow for pharmacokinetic analysis of DNC using DNC-d8.

Caption: Rationale for using DNC-d8 as an internal standard.

References

- 1. academic.oup.com [academic.oup.com]

- 2. scispace.com [scispace.com]

- 3. Development and validation of a method for the confirmation of nicarbazin in chicken liver and eggs using LC-electrospray MS-MS according to the revised EU criteria for veterinary drug residue analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination and Identification of Nicarbazin, Measured as 4,4′-Dinitrocarbanilide (DNC), in Chicken Tissues by Liquid Chromatography With Tandem Mass Spectrometry: Final Action 2013.07 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination and Identification of Nicarbazin, Measured as 4,4'-Dinitrocarbanilide (DNC), in Chicken Tissues by Liquid Chromatography With Tandem Mass Spectrometry: Final Action 2013.07 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 9. Comparison of nicarbazin absorption in chickens, mallards, and Canada geese - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantitative Analysis of 4,4'-Dinitrocarbanilide-d8

These application notes provide detailed methodologies for the quantitative analysis of 4,4'-Dinitrocarbanilide (DNC), utilizing its deuterated internal standard, 4,4'-Dinitrocarbanilide-d8 (DNC-d8), primarily by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are intended for researchers, scientists, and drug development professionals involved in residue analysis in various matrices such as poultry tissue, eggs, and feed.

Introduction

Nicarbazin (B1678737) is a widely used coccidiostat in the poultry industry. It is a complex of two molecules: 4,4'-Dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP). DNC is the component that persists longer in tissues and is therefore used as the marker residue for monitoring nicarbazin levels in food products.[1] To ensure accurate quantification and to correct for matrix effects and variations during sample preparation and analysis, a stable isotope-labeled internal standard, this compound (DNC-d8), is employed.[2] The most robust and widely accepted method for this analysis is LC-MS/MS, as outlined in AOAC Official Method 2013.07.[1][3]

Principle of the Method

The fundamental principle of the analytical method involves the extraction of DNC and the internal standard DNC-d8 from a given matrix.[3] The extract is then cleaned up and analyzed by LC-MS/MS.[3] Quantification is achieved by comparing the peak area ratio of the analyte (DNC) to the internal standard (DNC-d8) against a calibration curve prepared with known concentrations of DNC and a constant concentration of DNC-d8.[3][4] This internal standardization method provides high accuracy and precision.

Experimental Protocols

Protocol 1: Determination of DNC in Poultry Tissues (Muscle, Liver, Kidney, Skin with Fat) and Eggs

This protocol is based on the AOAC Official Method 2013.07 for the determination of nicarbazin residues, measured as DNC, in chicken tissues.[1][3]

1. Reagents and Materials

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic Acid (FA)

-

Ammonium (B1175870) Acetate (NH₄OAc)

-